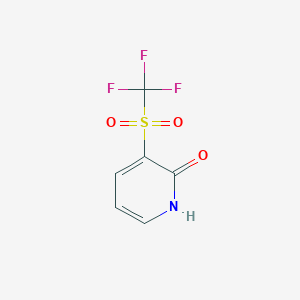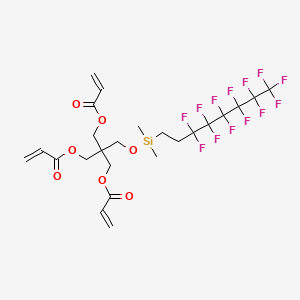
(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane is a complex organosilicon compound It is characterized by the presence of multiple functional groups, including acrylate, perfluoroalkyl, and dimethylsilane moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane typically involves multiple steps. The process begins with the preparation of the acrylate precursor, followed by the introduction of the perfluoroalkyl group and the final incorporation of the dimethylsilane moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques can help maintain consistent quality and reduce the risk of impurities.
化学反应分析
Types of Reactions
(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The acrylate groups can be oxidized under specific conditions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form different silane derivatives, depending on the reducing agents and conditions used.
Substitution: The perfluoroalkyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acrylate groups can lead to the formation of epoxides, while reduction can yield various silane derivatives.
科学研究应用
(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane has a wide range of scientific research applications, including:
Materials Science: It is used in the development of advanced materials with unique properties, such as hydrophobic coatings and high-performance polymers.
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and functional materials.
Biology: It is explored for its potential use in biomedical applications, such as drug delivery systems and bio-compatible coatings.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and advanced coatings.
作用机制
The mechanism by which (2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane exerts its effects depends on its specific application. In materials science, the compound’s unique structure allows it to form strong, durable coatings with excellent hydrophobic properties. In biomedical applications, its ability to interact with biological molecules and cells can be leveraged for targeted drug delivery and bio-compatible coatings.
相似化合物的比较
Similar Compounds
(2,2,2-Tris((methacryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane: Similar in structure but with methacrylate groups instead of acrylate groups.
(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorooctyl)ethyl)dimethylsilane: Similar but with a longer perfluoroalkyl chain.
Uniqueness
(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring a combination of hydrophobicity, reactivity, and stability.
属性
CAS 编号 |
94237-11-3 |
|---|---|
分子式 |
C24H27F13O7Si |
分子量 |
702.5 g/mol |
IUPAC 名称 |
[2-[[dimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]oxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate |
InChI |
InChI=1S/C24H27F13O7Si/c1-6-15(38)41-11-18(12-42-16(39)7-2,13-43-17(40)8-3)14-44-45(4,5)10-9-19(25,26)20(27,28)21(29,30)22(31,32)23(33,34)24(35,36)37/h6-8H,1-3,9-14H2,4-5H3 |
InChI 键 |
CPXPPNIUDAIOKT-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


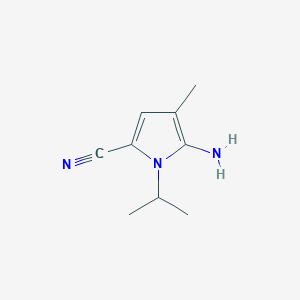

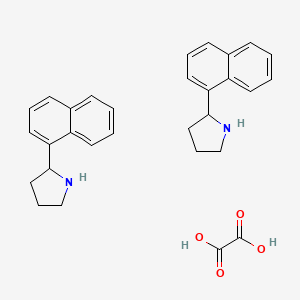
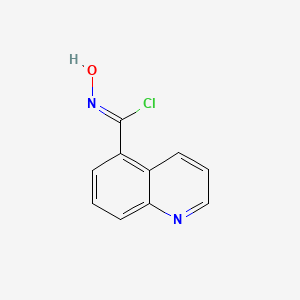
![Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B12854257.png)
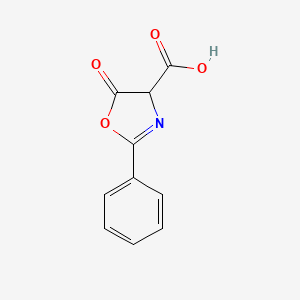
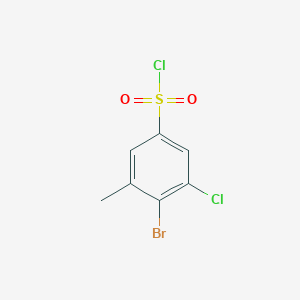
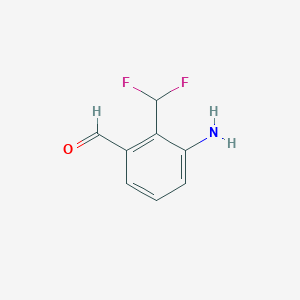
![6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12854278.png)
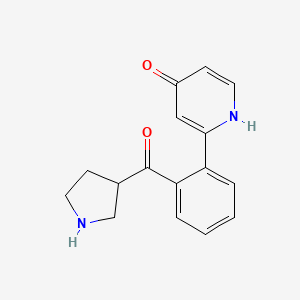
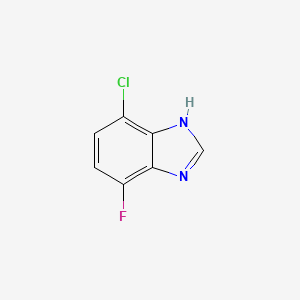
![1-[5-(3-Methylphenyl)-2-thienyl]ethanone](/img/structure/B12854293.png)
![(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12854307.png)
